Sodium;2-aminobenzene-1,4-disulfonate;hydron
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-amino-1,4-benzenedisulfonate typically involves the sulfonation of aniline derivatives. One common method includes the reaction of aniline with fuming sulfuric acid, which introduces sulfonic acid groups at the 1 and 4 positions of the benzene ring . The reaction is carried out under controlled temperature conditions to ensure the selective sulfonation of the desired positions.
Industrial Production Methods
In industrial settings, the production of sodium 2-amino-1,4-benzenedisulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-amino-1,4-benzenedisulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted benzene derivatives .
Scientific Research Applications
Sodium 2-amino-1,4-benzenedisulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-amino-1,4-benzenedisulfonate involves its ability to participate in various chemical reactions due to the presence of reactive amino and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
Disodium 2-aminobenzene-1,4-disulfonate: Similar in structure but with two sodium ions.
Sodium 2-amino-4-sulfobenzenesulfonate: Differing in the position of the sulfonic acid groups.
Uniqueness
Sodium 2-amino-1,4-benzenedisulfonate is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of reactive dyes and other specialized applications .
Properties
IUPAC Name |
sodium;2-aminobenzene-1,4-disulfonate;hydron |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO6S2.Na/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13;/h1-3H,7H2,(H,8,9,10)(H,11,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFQTIIOWUIZGU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC(=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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